molecular formula C10H14N2O6 B2822150 Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate CAS No. 303997-34-4

Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate

Cat. No.: B2822150
CAS No.: 303997-34-4
M. Wt: 258.23
InChI Key: MKNKXXFXHHPCGX-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features an isoxazole ring, which is known for its stability and versatility in chemical reactions. The presence of both amino and ester functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Esterification: The ester group is often introduced through an esterification reaction involving ethanol and a carboxylic acid derivative.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of bioactive compounds, including antiviral and anticancer agents.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The ester and amino groups can also undergo hydrolysis and other metabolic transformations, influencing the compound’s activity and bioavailability.

Comparison with Similar Compounds

    Ethyl 3-[2-(hydroxy)ethoxy]-5-amino-4-isoxazolecarboxylate: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    Methyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the presence of the acetyloxy group, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

ethyl 3-(2-acetyloxyethoxy)-5-amino-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-3-15-10(14)7-8(11)18-12-9(7)17-5-4-16-6(2)13/h3-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNKXXFXHHPCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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